9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic molecule with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multiple steps, starting from simpler precursors. One common route involves the condensation of 3,4-dimethoxyphenethylamine with an appropriate aldehyde to form an intermediate, which is then cyclized under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
N-(3,4-Dimethoxyphenethyl)acetamide: Another related compound with distinct chemical properties and applications.
The uniqueness of 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H27NO5/c1-5-17-15(2)18-7-9-20-19(23(18)30-24(17)26)13-25(14-29-20)11-10-16-6-8-21(27-3)22(12-16)28-4/h6-9,12H,5,10-11,13-14H2,1-4H3 |
InChI Key |
KFVXRRNMKQXGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CCC4=CC(=C(C=C4)OC)OC)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.